molecular formula C13H15NO3 B14571014 3-[4-(2-Acetamidoethyl)phenyl]prop-2-enoic acid CAS No. 61629-93-4

3-[4-(2-Acetamidoethyl)phenyl]prop-2-enoic acid

Cat. No.: B14571014
CAS No.: 61629-93-4
M. Wt: 233.26 g/mol
InChI Key: UFOCOVKCWBLLTC-UHFFFAOYSA-N
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Description

3-[4-(2-Acetamidoethyl)phenyl]prop-2-enoic acid is a chemical compound with the molecular formula C11H13NO3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetamidoethyl group attached to a phenyl ring, further connected to a prop-2-enoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Acetamidoethyl)phenyl]prop-2-enoic acid typically involves the reaction of 4-acetamidobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Acetamidoethyl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, saturated derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[4-(2-Acetamidoethyl)phenyl]prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[4-(2-Acetamidoethyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl ring and prop-2-enoic acid moiety can interact with enzymes and receptors, modulating their functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2-Acetamidoethyl)phenyl]prop-2-enoic acid is unique due to its specific acetamidoethyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

61629-93-4

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

3-[4-(2-acetamidoethyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C13H15NO3/c1-10(15)14-9-8-12-4-2-11(3-5-12)6-7-13(16)17/h2-7H,8-9H2,1H3,(H,14,15)(H,16,17)

InChI Key

UFOCOVKCWBLLTC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)C=CC(=O)O

Origin of Product

United States

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